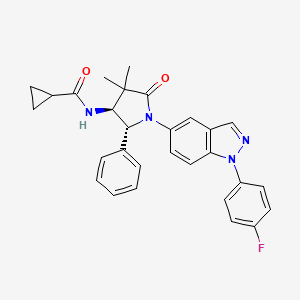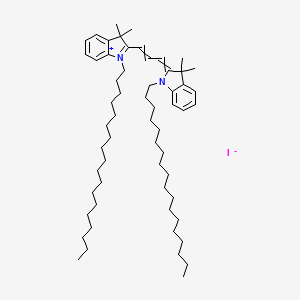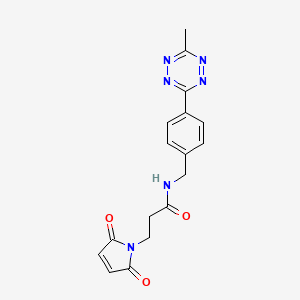![molecular formula C33H50N4O8 B11930011 (4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-Dimethylaminopropylamino-17-demethoxygeldanamycin (17-DMAP-GA) is a water-soluble analog of geldanamycin and an inhibitor of heat shock protein 90 (HSP90). This compound has shown significant potential in inhibiting the growth of cancer cells, with an IC50 value below 100 nM . Its improved water solubility compared to other analogs like 17-AAG makes it a valuable tool in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-Dimethylaminopropylamino-17-demethoxygeldanamycin involves several steps, starting from geldanamycin. The key steps include the demethylation of geldanamycin and the subsequent introduction of the dimethylaminopropylamino group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for 17-Dimethylaminopropylamino-17-demethoxygeldanamycin are not extensively documented. the process likely involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
化学反应分析
Types of Reactions
17-Dimethylaminopropylamino-17-demethoxygeldanamycin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reactions occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of 17-Dimethylaminopropylamino-17-demethoxygeldanamycin, while substitution reactions may yield compounds with different functional groups .
科学研究应用
17-Dimethylaminopropylamino-17-demethoxygeldanamycin has a wide range of scientific research applications, including:
作用机制
17-Dimethylaminopropylamino-17-demethoxygeldanamycin exerts its effects by inhibiting heat shock protein 90 (HSP90), a molecular chaperone involved in the folding and stabilization of various client proteins. By binding to HSP90, the compound disrupts its function, leading to the degradation of client proteins and the inhibition of cell growth. This mechanism is particularly effective in cancer cells, where HSP90 plays a crucial role in maintaining the stability of oncogenic proteins .
相似化合物的比较
Similar Compounds
Geldanamycin: The parent compound of 17-Dimethylaminopropylamino-17-demethoxygeldanamycin, known for its HSP90 inhibitory activity.
17-AAG (17-Allylamino-17-demethoxygeldanamycin): Another analog of geldanamycin with similar HSP90 inhibitory properties but lower water solubility.
17-DMAG (17-Dimethylaminoethylamino-17-demethoxygeldanamycin): A related compound with improved water solubility and similar anticancer activity.
Uniqueness
17-Dimethylaminopropylamino-17-demethoxygeldanamycin stands out due to its enhanced water solubility compared to other geldanamycin analogs. This property makes it more suitable for in vivo studies and potential therapeutic applications. Additionally, its potent inhibitory effect on HSP90 and the resulting anticancer activity make it a valuable compound in cancer research .
属性
分子式 |
C33H50N4O8 |
|---|---|
分子量 |
630.8 g/mol |
IUPAC 名称 |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[3-(dimethylamino)propylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C33H50N4O8/c1-19-15-23-28(35-13-10-14-37(5)6)25(38)18-24(30(23)40)36-32(41)20(2)11-9-12-26(43-7)31(45-33(34)42)22(4)17-21(3)29(39)27(16-19)44-8/h9,11-12,17-19,21,26-27,29,31,35,39H,10,13-16H2,1-8H3,(H2,34,42)(H,36,41)/b12-9-,20-11+,22-17+/t19-,21+,26+,27+,29-,31+/m1/s1 |
InChI 键 |
UNPSMUMJWYZQHC-CYVBNFEDSA-N |
手性 SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC |
规范 SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCN(C)C)C)OC)OC(=O)N)C)C)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5S)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B11929948.png)
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929956.png)

![1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide](/img/structure/B11929982.png)
![Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate](/img/structure/B11929993.png)



![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)
![(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B11930023.png)
![1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)

